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Introduction

Diamine oxidase (DAO), also known as histaminase, is a crucial enzyme in the metabolism of
biogenic amines, particularly histamine.[1][2] In the food industry, the monitoring and control of
biogenic amines are paramount due to their potential to cause adverse physiological effects in
sensitive individuals, a condition often referred to as histamine intolerance.[2][3] High
concentrations of histamine and other biogenic amines in food can be indicative of microbial
spoilage and poor quality.[4][5] Consequently, enzyme assays utilizing DAOS are becoming
increasingly important for food quality control, safety assessment, and the development of
novel food products with reduced biogenic amine content.[1][6][7]

This document provides detailed application notes and protocols for the use of DAOS enzyme
assays in the food industry, targeted towards researchers, scientists, and drug development
professionals.

Principle of DAOS-Based Assays

DAOS catalyzes the oxidative deamination of primary amines, such as histamine and
putrescine, to their corresponding aldehydes, ammonia, and hydrogen peroxide (H202).[1] The
detection of either the consumption of the substrate (e.g., histamine) or the generation of one
of the products (e.g., H202) forms the basis of DAOS assays.[1][8]
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The general reaction is as follows:

R-CH2-NH2 + H20 + O2 - R-CHO + NHs + H202

These assays can be employed for two primary purposes in the food industry:

Quantification of Biogenic Amines: By using a known amount of DAOS, the concentration of
biogenic amines in a food sample can be determined by measuring the rate of the reaction.

[1]

Determination of DAOS Activity: By providing a known amount of substrate (e.g., histamine),
the activity of a DAOS enzyme preparation can be quantified. This is relevant for evaluating
the efficacy of DAOS supplements or DAOS-rich ingredients used to reduce biogenic amines
in food products.[8][9]

Applications in the Food Industry

Quality Control of Raw Materials: Assessing the levels of biogenic amines in raw materials
like fish, meat, and milk to ensure freshness and quality.[4][10]

Monitoring Fermentation Processes: Tracking and controlling the formation of biogenic
amines during the fermentation of products like cheese, wine, and sauerkraut.[2]

Validation of Food Processing Techniques: Evaluating the effectiveness of processing
methods aimed at reducing biogenic amine content.

Development of "Low-Histamine" Products: Utilizing DAOS as a food additive to break down
histamine and other biogenic amines, creating products suitable for individuals with
histamine intolerance.[6][7]

Biosensor Development: Immobilized DAOS can be used as the biological recognition
element in biosensors for the rapid and on-site detection of biogenic amines in food.[1][11]

Data Presentation

Table 1: Comparative DAOS Activity from Different Sources
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Source Specific Activity (mU/mg) Reference
Lyophilized Pea Sprouts 0.40£0.01 [8]
Porcine Kidney Protein

0.23+0.01 [8]
Extracts
Commercial DAO

0.09 £ 0.06 [8]
Supplements
Wheatgrass (Crude Extract) 10.18 (U/mgq) [7]
Wheatgrass (After Dialysis) 207.6 (U/mg) [7]

Table 2: Histamine Levels in Various Food Products

Food Product Histamine Concentration Reference

Canned Tuna 20 mg/100g (4]

Cheddar, Cooleney, Edam,
) 0.2 to 4.3 mg/100g [4]
Emmental, Brie Cheese

44.46 £ 0.83 pg/g (Tyramine
Cheddar Cheese ) [10]
as major BA)

_ Significantly higher than other
Delicatessen Sausages [10]
sausages

Fermented Cabbage
37.01 mg/kg [5]
(Sauerkraut)

Experimental Protocols
Protocol 1: Spectrophotometric Assay for DAOS Activity

This protocol is a generalized method for determining DAOS activity based on the detection of
hydrogen peroxide (H202) produced during the enzymatic reaction. This is often coupled with a
peroxidase reaction that generates a colored product.

Materials:
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o Diamine Oxidase (from sample or standard)

e Phosphate Buffer (e.g., 0.05 M, pH 7.2)

o Histamine Dihydrochloride (Substrate)

e Horseradish Peroxidase (HRP)

e Chromogenic Substrate for HRP (e.g., 4-Aminoantipyrine/N,N-dimethylaniline)
e Spectrophotometer

o 96-well microplate (optional, for high-throughput)

Procedure:

e Sample Preparation:

o Homogenize 1 to 20 mg of the food matrix (e.g., lyophilized pea sprouts, porcine kidney
extract) in 20 mL of phosphate buffer.[12]

o Centrifuge the homogenate to remove solid debris and collect the supernatant containing
the DAOS enzyme.

e Reaction Mixture Preparation:

o Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic
substrate.

e Enzymatic Reaction:
o Add the DAOS-containing sample or standard to the wells of a microplate.
o Add the reaction mixture to each well.
o To initiate the reaction, add the histamine substrate solution.

e Measurement:
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o Measure the absorbance at the appropriate wavelength for the chosen chromogenic
substrate (e.g., 550 nm) at time zero and after a specific incubation period (e.g., 30
minutes) at a controlled temperature (e.g., 25°C).[13]

o Calculation of DAOS Activity:
o The change in absorbance over time is directly proportional to the DAOS activity.

o Calculate the activity based on a standard curve generated with known concentrations of
H20:2 or a DAOS standard.

o One unit (U) of DAOS activity is typically defined as the amount of enzyme that catalyzes
the formation of 1 umol of product per minute under specified conditions.

Protocol 2: UHPLC-FL Method for Determination of
Histamine Degradation

This protocol offers high specificity and is based on the direct measurement of histamine
degradation by DAOS.[8][9]

Materials:

DAOS-containing sample

e Phosphate Buffer (e.g., 0.05 M, pH 7.2)

o Histamine Dihydrochloride (Substrate)

e Perchloric Acid (to stop the reaction)

o Derivatizing agent (e.g., o-phthalaldehyde, OPA)
o UHPLC system with a fluorescence detector

o C18 reverse-phase column

Procedure:
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e Sample Preparation:
o Prepare the enzyme extract from the food matrix as described in Protocol 1.
e Enzymatic Reaction:

o Mix the enzyme extract with a known concentration of histamine solution in phosphate
buffer.

o Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60
minutes).

o Stop the reaction by adding perchloric acid.
 Derivatization:

o Derivatize the remaining histamine in the sample with OPA to form a fluorescent
derivative.

e UHPLC-FL Analysis:
o Inject the derivatized sample into the UHPLC system.

o Separate the histamine-OPA derivative using a C18 column with a suitable mobile phase
gradient.

o Detect the fluorescent derivative using the fluorescence detector (e.g., excitation at 340
nm, emission at 450 nm).

e Quantification:

o Quantify the amount of remaining histamine by comparing the peak area to a standard
curve of histamine-OPA derivatives.

o The DAOS activity is calculated based on the amount of histamine degraded during the
incubation period.

Visualizations
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Caption: General reaction catalyzed by Diamine Oxidase (DAOS).

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1663330?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Sample Preparation

Homogenize Food Sample in Buffer

Centrifuge and Collect Supernatant

Enzymatic Reagtion & Detection

Mix Supernatant with HRP and Chromogen

:

Initiate with Histamine

:

Incubate (e.g., 30 min at 25°C)

Data Analysis

Measure Absorbance Change

Calculate DAOS Activity

Click to download full resolution via product page

Caption: Workflow for the spectrophotometric DAOS assay.
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Caption: Workflow for the UHPLC-FL based DAOS assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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